BenchChemオンラインストアへようこそ!

2-Bromo-6-fluoropyridine

Cross-coupling Palladium catalysis Heterocyclic chemistry

2-Bromo-6-fluoropyridine (CAS 144100-07-2) is a strategic building block where the C2-Br leaving group combines with the essential C6-F electronic modulation. Unlike regioisomers (e.g., 2-bromo-5-fluoropyridine) that fail in Pd-catalyzed aminations, or 2,6-dibromopyridine that undergoes di-arylation, the ortho-fluorine in this compound ensures successful, selective mono-arylation. Procure specifically for consistent, high-yield syntheses in pharmaceutical and PET tracer R&D.

Molecular Formula C5H3BrFN
Molecular Weight 175.99 g/mol
CAS No. 144100-07-2
Cat. No. B132718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoropyridine
CAS144100-07-2
Molecular FormulaC5H3BrFN
Molecular Weight175.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)F
InChIInChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H
InChIKeyZIDIKYIZXMYHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluoropyridine (CAS 144100-07-2) Procurement Guide for Heterocyclic Chemistry


2-Bromo-6-fluoropyridine is a halogenated pyridine derivative featuring bromine at the 2-position and fluorine at the 6-position (molecular formula C5H3BrFN, molecular weight 175.99 g/mol) [1]. The ortho relationship of these two halogen substituents establishes a differentiated reactivity profile that distinguishes this compound from other bromofluoropyridine regioisomers in cross-coupling and nucleophilic aromatic substitution applications . Commercially available at purities of 97% to ≥99% (GC) with melting point 30–32°C , this compound serves as a strategic building block where the combination of C2–Br leaving group capability and C6–F electronic modulation is explicitly required for synthetic sequence design .

Why 2-Bromo-6-fluoropyridine Cannot Be Replaced by Other Bromofluoropyridine Regioisomers in Cross-Coupling Workflows


Substituting 2-bromo-6-fluoropyridine with a different bromofluoropyridine regioisomer (e.g., 2-bromo-5-fluoropyridine or 2-bromo-4-fluoropyridine) introduces substantial differences in reactivity that can lead to synthetic failure. The ortho-fluorine substitution at C6 exerts a distinct electronic effect that is required for successful palladium-catalyzed transformations; under identical catalytic conditions where the 2,6-substituted compound participates effectively, the 2,5-substituted analog may fail entirely . Furthermore, the substituent at C6 directly governs the efficiency of C–H bond arylation reactions using 2-bromopyridine substrates, with different C6 substituents (Br, CF3, CH3, CHO, morpholine) yielding divergent reactivity outcomes [1]. This C6-substituent dependence precludes generic substitution without re-optimizing reaction conditions and accepting unpredictable yields.

Quantitative Differentiation Evidence for 2-Bromo-6-fluoropyridine (CAS 144100-07-2) vs. Comparator Analogs


Ortho-Fluorine Substitution Enables Palladium-Catalyzed Amination Where Meta-Fluorine Fails

In a head-to-head comparative study of Pd(0)-catalyzed arylation of adamantanamines, 2-bromo-6-fluoropyridine (ortho-fluorine substitution) successfully underwent the reaction, whereas 2-bromo-5-fluoropyridine (meta-fluorine substitution) showed no reactivity under identical conditions . This ortho-fluorine effect is mechanistically significant and non-substitutable.

Cross-coupling Palladium catalysis Heterocyclic chemistry

C6-Fluorine Substituent Enables Controlled Reactivity in C–H Bond Arylation vs. C6-Bromine

In phosphine-free Pd-catalyzed C–H bond arylation of 5-membered heterocycles, the reactivity of 2-bromopyridines is strongly dependent on the C6 substituent [1]. The C6–F group (as in 2-bromo-6-fluoropyridine) provides a distinct reactivity tier compared to C6–Br (2,6-dibromopyridine), which is significantly more reactive and can lead to over-arylation or undesired sequential coupling. This difference in reactivity enables controlled mono-arylation with 2-bromo-6-fluoropyridine while 2,6-dibromopyridine preferentially forms di-arylated products under identical conditions [1].

C–H activation Palladium catalysis Phosphine-free catalysis

High-Yield Nucleophilic Aromatic Substitution at C2–Br in CDK9 Inhibitor Synthesis

In the optimized synthesis of the selective CDK9 inhibitor NVP-2, nucleophilic substitution of 2-bromo-6-fluoropyridine with intermediate 5 occurs at high temperatures to give 4-(((6-bromopyridin-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (6) with high yield . This demonstrates the compound's reliable performance as an SNAr substrate in complex pharmaceutical intermediate synthesis.

Medicinal chemistry Kinase inhibitors SNAr

Radiolabeled Derivative Serves as Fluorine-18 Synthon for PET Tracer Development

2-Bromo-6-fluoropyridine serves as the precursor for 2-bromo-6-[(18)F]fluoropyridine, a fluorine-18 synthon prepared in high yield and demonstrated in palladium-mediated cross-coupling reactions [1]. The high incorporation of [(18)F]fluoride and efficient cross-coupling performance establish this compound as a validated synthon for constructing fluorine-18-labeled PET tracers via transition metal-mediated reactions.

Radiochemistry PET imaging Fluorine-18 labeling

Differential Reactivity Enables Orthogonal Functionalization in Multi-Step Syntheses

The differential reactivity between the C–Br and C–F bonds in 2-bromo-6-fluoropyridine enables orthogonal functionalization strategies [1]. In Pd-catalyzed cross-coupling reactions, the order of reactivity for 2-halopyridine derivatives follows: –Br > –OSO2F > –Cl [2]. The C2–Br bond participates readily in Suzuki-Miyaura and related couplings while the C6–F bond remains intact, allowing subsequent functionalization or serving as a metabolically stable moiety in final drug candidates.

Orthogonal functionalization Sequential coupling Halogen selectivity

Pharmaceutical Intermediate for Antihistamine and Farnesyl Protein Transferase Inhibitor Synthesis

US Patent 5,998,620 explicitly describes processes using 2-bromo-6-fluoropyridine (as a bromo-substituted pyridine) for preparing intermediates useful in synthesizing tricyclic antihistamines and farnesyl protein transferase (FPT) inhibitors [1]. The compound participates in Pd-catalyzed aminocarbonylation with amines in the presence of carbon monoxide to form amide intermediates essential to these therapeutic classes.

Pharmaceutical intermediates FPT inhibitors Antihistamines

Validated Application Scenarios for 2-Bromo-6-fluoropyridine (CAS 144100-07-2) Based on Quantitative Evidence


Palladium-Catalyzed N-Arylation Requiring Ortho-Fluorine Activation

When synthetic routes demand Pd-catalyzed amination of 2-bromopyridines with amine nucleophiles, the ortho-fluorine substituent in 2-bromo-6-fluoropyridine is essential for reactivity. Direct comparative evidence shows that 2-bromo-5-fluoropyridine (meta-fluorine) fails completely under identical conditions . Researchers developing adamantane-derived pharmaceuticals or similar amine-containing scaffolds should procure 2-bromo-6-fluoropyridine specifically rather than alternative bromofluoropyridine regioisomers.

Controlled Mono-Arylation with Preservation of C6-Fluorine for Sequential Functionalization

For synthetic sequences requiring selective C2 coupling while retaining the C6 position for later-stage functionalization or as a metabolically stable fluorine substituent, 2-bromo-6-fluoropyridine offers the optimal reactivity profile. Unlike 2,6-dibromopyridine, which undergoes di-arylation under phosphine-free Pd-catalyzed C–H activation conditions, the C6–F bond in 2-bromo-6-fluoropyridine remains intact, enabling controlled mono-arylation [1]. This orthogonal selectivity reduces step count and eliminates the need for protecting group strategies.

Pharmaceutical Intermediate Synthesis: Antihistamines and FPT Inhibitors

Medicinal chemistry programs developing tricyclic antihistamines or farnesyl protein transferase inhibitors can utilize 2-bromo-6-fluoropyridine in Pd-catalyzed aminocarbonylation steps to generate key amide intermediates [2]. The patent-validated utility in these therapeutic classes provides a clear procurement rationale for pharmaceutical R&D organizations.

PET Tracer Development via [(18)F]Fluoropyridine Synthon

Radiochemistry laboratories developing novel positron emission tomography (PET) tracers can employ 2-bromo-6-fluoropyridine as the precursor to 2-bromo-6-[(18)F]fluoropyridine, a validated fluorine-18 synthon for transition metal-mediated radiolabeling [3]. This approach expands the scope of PET tracer development beyond directly labeled aromatic substrates and has been demonstrated with efficient cross-coupling performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.